

Application Notes and Protocols for the Synthesis of Isotopically Labeled N-Acetylthreonine

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Compound of Interest

Compound Name: *N*-Acetylthreonine

Cat. No.: B556411

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Introduction

Isotopically labeled compounds are indispensable tools in biomedical research and drug development. They serve as tracers to elucidate metabolic pathways, quantify protein dynamics, and act as standards in mass spectrometry-based assays. **N-Acetylthreonine**, an acetylated derivative of the essential amino acid threonine, and its isotopically labeled variants (e.g., incorporating ^{13}C , ^{15}N , or ^2H) are valuable probes for studying protein metabolism, post-translational modifications, and cellular signaling. This document provides detailed protocols for the chemical synthesis of isotopically labeled **N-Acetylthreonine**, along with its metabolic context and potential applications.

N-acetylated amino acids can be formed through the degradation of N-acetylated proteins or by the direct acetylation of amino acids by specific enzymes. While N-terminal acetylation of proteins is a widespread modification affecting protein stability and function, free N-acetylated amino acids also play roles in metabolism and cellular signaling. For instance, N-acetyl-L-threonine is known to be biologically available and can be utilized by organisms.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of isotopically labeled **N-Acetylthreonine** based on the general protocol provided. Please note that the exact yields and isotopic enrichment will depend on the specific isotopically labeled threonine used and the precise reaction conditions.

Parameter	Expected Value	Notes
Chemical Formula	C ₆ H ₁₁ NO ₄	(for unlabeled)
Molecular Weight	161.16 g/mol	(for unlabeled)
Starting Material	Isotopically Labeled L-Threonine	(e.g., L-Threonine- ¹³ C ₄ , ¹⁵ N)
Acetylating Agent	Acetic Anhydride- ¹³ C ₄ , Acetic Anhydride-d ₆ , or unlabeled	
Reaction Yield	> 90%	Based on similar acetylation reactions.
Isotopic Enrichment	> 98%	Dependent on the purity of the labeled starting materials.
Purity	> 95%	After purification by recrystallization or chromatography.

Experimental Protocols

This section details the chemical synthesis of isotopically labeled **N-Acetylthreonine** from an isotopically labeled L-Threonine precursor. The most common and efficient method for N-acetylation of amino acids is the use of acetic anhydride.

Materials and Equipment:

- Isotopically labeled L-Threonine (e.g., L-Threonine-¹³C₄,¹⁵N; L-Threonine-¹⁵N; L-Threonine-d₃)
- Isotopically labeled or unlabeled Acetic Anhydride

- Glacial Acetic Acid
- Deionized Water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel)
- Lyophilizer (optional)
- Standard laboratory glassware
- Analytical equipment for characterization (e.g., NMR, Mass Spectrometer)

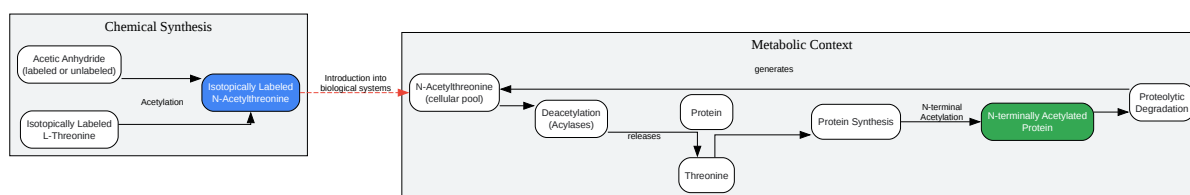
Protocol for N-Acetylation of Isotopically Labeled Threonine:

- **Dissolution of Labeled Threonine:** In a round-bottom flask, dissolve 1.0 molar equivalent of isotopically labeled L-Threonine in 4-7 molar equivalents of glacial acetic acid.
- **Heating and Stirring:** Gently heat the mixture to 40-70°C with continuous stirring until the threonine is completely dissolved. Maintain this temperature for 1-2 hours.
- **Addition of Acetic Anhydride:** Slowly add 1.0 to 1.4 molar equivalents of acetic anhydride to the reaction mixture dropwise over a period of 1 to 5 hours. If the goal is to label the acetyl group, an isotopically labeled version of acetic anhydride (e.g., Acetic Anhydride- $^{13}\text{C}_4$ or Acetic Anhydride- d_6) should be used.
- **Reaction:** Continue to stir the reaction mixture at 40-70°C for an additional 1 to 4 hours to ensure the completion of the acetylation.
- **Removal of Acetic Acid:** Remove the glacial acetic acid by distillation under reduced pressure using a rotary evaporator.

- **Crystallization:** To the resulting residue, add deionized water (1 to 3 times the initial mass of the amino acid) and stir to induce crystallization. Cooling the mixture in an ice bath can facilitate this process.
- **Isolation and Drying:** Isolate the crystalline **N-Acetylthreonine** by filtration. Wash the crystals with a small amount of cold deionized water and dry them under vacuum or by lyophilization.
- **Characterization:** Confirm the identity and purity of the synthesized isotopically labeled **N-Acetylthreonine** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The isotopic enrichment can be determined by MS.

Signaling and Metabolic Pathways

While a specific signaling pathway directly initiated by free **N-Acetylthreonine** is not well-defined, N-acetylated amino acids are integral to cellular metabolism and protein homeostasis. N-terminal acetylation is a common protein modification that can protect proteins from degradation.^[1] Free N-acetylated amino acids can be generated from the breakdown of these acetylated proteins. In vivo, N-acetylated amino acids can be deacetylated by acylases, releasing the free amino acid.^[2] The following diagram illustrates the general synthesis and metabolic fate of N-acetylated amino acids.



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Caption: Chemical synthesis and metabolic context of **N-Acetylthreonine**.

Applications in Research and Drug Development

Isotopically labeled **N-Acetylthreonine** is a versatile tool with numerous applications:

- **Metabolic Flux Analysis:** Tracing the metabolic fate of threonine and its acetylated form in various physiological and pathological states.
- **Proteomics:** As an internal standard for the quantification of **N-Acetylthreonine** and other metabolites in biological samples by mass spectrometry.
- **NMR Spectroscopy:** For studying protein structure and dynamics by incorporating the labeled amino acid into proteins.
- **Drug Metabolism Studies:** To investigate the role of N-acetylation in the metabolism and disposition of therapeutic agents.

The protocols and information provided herein offer a comprehensive guide for the synthesis and application of isotopically labeled **N-Acetylthreonine**, empowering researchers to advance their studies in the life sciences.

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